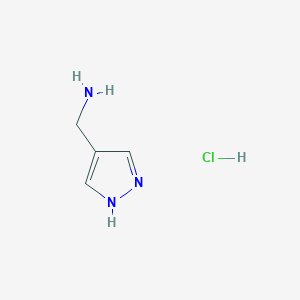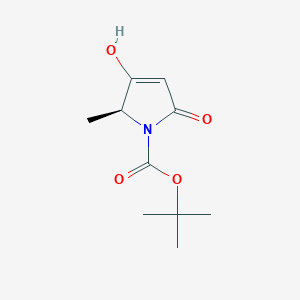
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol
Vue d'ensemble
Description
The compound “2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of “2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol” involves the use of 2-chloro-4-(trifluoromethyl)pyridine, which can be synthesized from 2-chloro-4-iodopyridine . The synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been reviewed in detail .Molecular Structure Analysis
The molecular structure of “2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol” is characterized by the presence of a pyridine ring, a trifluoromethyl group (-CF3), and an aminoethanol group (-NHCH2CH2OH). The presence of these functional groups contributes to the unique physical and chemical properties of the compound .Applications De Recherche Scientifique
Agrochemical Industry
Crop Protection: This compound is utilized in the synthesis of agrochemicals, particularly for crop protection. The trifluoromethylpyridine derivatives, to which this compound belongs, are known for their effectiveness in protecting crops from pests . They are a part of a larger group of fluorinated pesticides, which have been increasingly used due to their potent pest control properties .
Pharmaceutical Development
Drug Synthesis: In the pharmaceutical industry, derivatives of this compound are incorporated into drugs due to the unique physicochemical properties imparted by the fluorine atom and pyridine moiety . These properties can significantly affect a drug’s biological activity, making them valuable in medicinal chemistry .
Material Science
Synthesis of Functional Materials: The compound is used as a precursor in the synthesis of various functional materials, including metal-organic frameworks (MOFs) and methiodide salts . These materials have applications in catalysis and the development of new materials with unique properties.
Veterinary Medicine
Veterinary Drug Formulation: Similar to its use in human medicine, this compound’s derivatives are also applied in veterinary medicine. They are used in the formulation of drugs for treating diseases in animals, contributing to animal health and veterinary sciences .
Environmental Science
Environmental Impact Studies: The compound’s derivatives are studied for their environmental impact, particularly in the context of their use as pesticides and their potential effects on non-target species and ecosystems .
Biochemistry
Biochemical Research: In biochemical research, the compound is used to study the interaction of fluorine-containing organic molecules with biological systems. This research can lead to a better understanding of the role of organofluorine compounds in biological processes and their potential therapeutic applications .
Propriétés
IUPAC Name |
2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O/c9-6-3-5(8(10,11)12)4-7(14-6)13-1-2-15/h3-4,15H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDCSMWCEAIQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1NCCO)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194763 | |
| Record name | 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1089330-40-4 | |
| Record name | 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089330-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)



![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)







![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)